4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl2NO4S It is a derivative of benzene, characterized by the presence of chloro, methyl, nitro, and sulfonyl chloride functional groups
Mechanism of Action
Target of Action
Like many sulfonyl chloride compounds, it is likely to react with amines, alcohols, and other nucleophiles in biochemical systems .
Mode of Action
The compound’s mode of action involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s reactivity suggests it could participate in various biochemical reactions, potentially altering the function of proteins or other biomolecules it interacts with .
Pharmacokinetics
Given its chemical structure, it is likely to have low water solubility, which could impact its bioavailability .
Result of Action
Due to its reactivity, it could potentially modify biomolecules, leading to changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For instance, the rate of its reactions with nucleophiles could be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available benzene derivatives. One common method involves the nitration of 4-chloro-2-methylbenzene (chlorotoluene) to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often require the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for sulfonation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of the reactive intermediates. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups that activate the aromatic ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and fuming nitric acid.
Sulfonation: Chlorosulfonic acid.
Nucleophilic Substitution: Amines, alcohols, or thiols under basic conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride: Similar structure with a fluorine atom instead of chlorine.
4-Nitrochlorobenzene: Lacks the sulfonyl chloride group but shares the nitro and chloro substituents.
Uniqueness
The presence of both nitro and sulfonyl chloride groups makes it a versatile reagent in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
4-chloro-2-methyl-5-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABZCNCBFPIBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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